![molecular formula C10H21NO2 B2395444 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-amine CAS No. 2361645-74-9](/img/structure/B2395444.png)
3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-amine
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Overview
Description
“3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-amine” is a chemical compound with the CAS Number: 2361645-74-9 . It has a molecular weight of 187.28 . The IUPAC name for this compound is 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-amine .
Molecular Structure Analysis
The InChI code for “3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-amine” is 1S/C10H21NO2/c1-8(2)7(11)9(3,4)10(8,12-5)13-6/h7H,11H2,1-6H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-amine” is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
New Synthetic Routes and Chemical Transformations
- The compound serves as a key intermediate in the efficient synthesis of various molecules. For example, it plays a crucial role in the synthesis of ivabradine intermediates, where an improved synthetic route has been described to be cost-efficient and environmentally friendly, suitable for scale-up production (Xin Liu et al., 2014).
Ligand Design and Metal Ion Interaction
- It is also instrumental in the development of new ligands that show a specific interaction with ammonium cations. These ligands are crucial for understanding the acid-base properties and potential applications in catalysis and environmental cleanup (M. Formica et al., 2003).
[4+2]-Annulations and Novel Organic Reactions
- The compound participates in [4+2]-annulation reactions with aldehydes to access tetrahydropyranyl amines, showcasing its versatility in creating complex cyclic structures and potential in synthesizing nucleoside analogues (D. Perrotta et al., 2015).
Development of Antagonists and Imaging Agents
- Furthermore, derivatives of this compound have been explored as potent antagonists of VLA-4, indicating its potential applications in medicinal chemistry for the development of new therapeutic agents (S. Brand et al., 2003).
Radiolabeling and PET Imaging
- The compound's derivatives have been used to develop highly stable, uncharged Cu(II) complexes for PET imaging, highlighting its significance in the field of diagnostic medicine and biomedical research (P. Comba et al., 2014).
Safety and Hazards
properties
IUPAC Name |
3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-8(2)7(11)9(3,4)10(8,12-5)13-6/h7H,11H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJADOMLNHVDJQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1(OC)OC)(C)C)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-amine |
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